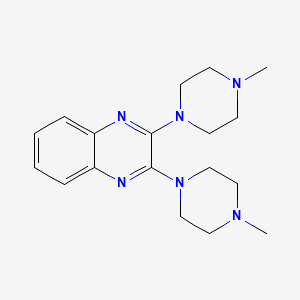

2,3-Bis(4-methylpiperazinyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6/c1-21-7-11-23(12-8-21)17-18(24-13-9-22(2)10-14-24)20-16-6-4-3-5-15(16)19-17/h3-6H,7-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHECUJSMBXRJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2,3 Bis 4 Methylpiperazinyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and two-dimensional correlation spectra, the precise assignment of each atom within the 2,3-Bis(4-methylpiperazinyl)quinoxaline molecule can be achieved.

The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoxaline (B1680401) core and the two 4-methylpiperazinyl substituents. The aromatic protons of the quinoxaline ring typically appear as multiplets in the downfield region, analogous to other 2,3-disubstituted quinoxalines. For instance, the quinoxaline protons in 2,3-bis(4-bromophenyl)quinoxaline (B11557262) are observed between δ 7.80 and 8.18 ppm. researchgate.net The protons on the piperazine (B1678402) rings are expected to show signals for the axial and equatorial methylene (B1212753) groups, which may appear as broad signals due to the chair-like conformational exchange of the piperazine ring. beilstein-journals.org The N-CH₂ protons adjacent to the quinoxaline ring would be shifted further downfield compared to the other N-CH₂ protons. The methyl protons (N-CH₃) are anticipated to appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the quinoxaline ring are expected in the aromatic region (δ 125-155 ppm). The carbons at positions 2 and 3 of the quinoxaline ring, being attached to nitrogen, would show characteristic chemical shifts. The piperazinyl carbons are expected in the aliphatic region (δ 45-60 ppm), with the N-CH₃ carbon appearing at a distinct upfield chemical shift. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of structurally similar quinoxaline and piperazine derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoxaline H-5/H-8 | ~7.90-8.10 (m) | ~129.0 |

| Quinoxaline H-6/H-7 | ~7.60-7.80 (m) | ~128.5 |

| Piperazine N-CH₂ (adjacent to quinoxaline) | ~3.40-3.60 (t) | ~50.0 |

| Piperazine N-CH₂ (adjacent to N-CH₃) | ~2.60-2.80 (t) | ~55.0 |

| N-CH₃ | ~2.30-2.50 (s) | ~46.0 |

| Quinoxaline C-2/C-3 | - | ~154.0 |

| Quinoxaline C-4a/C-8a | - | ~141.0 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for confirming the structural assignments made from 1D NMR. spectrabase.com

A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. It would show correlations between the adjacent aromatic protons on the quinoxaline ring (H-5 with H-6, and H-7 with H-8). It would also confirm the connectivity within the piperazine rings, showing correlations between the geminal and vicinal N-CH₂ protons. beilstein-journals.org

An HMBC spectrum maps the correlations between protons and carbons over two to three bonds. This is crucial for connecting the substituents to the main quinoxaline scaffold. Key expected correlations would include:

The N-CH₂ protons of the piperazine ring showing a correlation to the C-2 and C-3 carbons of the quinoxaline ring, confirming the substitution pattern.

The methyl protons (N-CH₃) showing a correlation to the adjacent N-CH₂ carbons within the piperazine ring.

The aromatic protons of the quinoxaline ring showing correlations to neighboring carbons within the ring system, confirming their assignments.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₂₀H₂₈N₆), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (365.2454).

The fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is expected to be dominated by cleavages of the piperazinyl substituents. A characteristic fragmentation pathway for N-substituted piperazines involves the cleavage of the ring. The primary fragmentations would likely be the loss of a methylpiperazinyl radical or a neutral methylpiperazine molecule.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Predicted m/z values are for the major expected fragments.

| Predicted m/z | Proposed Fragment Structure/Loss |

| 364 | [M]⁺ (Molecular Ion) |

| 265 | [M - C₅H₁₁N₂]⁺ (Loss of methylpiperazinyl radical) |

| 166 | [M - 2(C₅H₁₀N₂)]⁺ (Loss of two methylpiperazine molecules) |

| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazinyl cation) |

| 70 | [C₄H₈N]⁺ (Common fragment from piperazine ring cleavage) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Properties

IR and UV-Vis spectroscopy provide insights into the functional groups and electronic transitions within the molecule.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear in the 2800-3000 cm⁻¹ region. The C=N stretching vibration of the quinoxaline ring is expected around 1580-1620 cm⁻¹. The C-N stretching vibrations from the piperazine substituents would likely be observed in the 1100-1300 cm⁻¹ range.

The UV-Vis absorption spectrum, typically recorded in a solvent like chloroform (B151607) or ethanol, is governed by the π-conjugated system of the quinoxaline core. Quinoxaline derivatives generally exhibit strong absorption bands in the UV region corresponding to π → π* transitions. researchgate.net For this compound, absorptions are expected around 250 nm and a longer wavelength band around 320-350 nm, characteristic of the extended conjugation of the quinoxaline system. researchgate.netrasayanjournal.co.in

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise bond lengths, bond angles, and information about the three-dimensional packing in the solid state. Although specific crystal data for the title compound is not available, analysis of similar structures, such as 2,3-bis(4-chlorophenyl)quinoxaline, allows for a reliable prediction of its molecular architecture. researchgate.net

The quinoxaline ring system is expected to be essentially planar. The two 4-methylpiperazinyl substituents would likely adopt a chair conformation, which is the most stable form for piperazine rings. Due to steric hindrance between the substituents at the 2 and 3 positions, the piperazine rings are not expected to be coplanar with the quinoxaline ring. They will be twisted out of the plane, with significant dihedral angles between the mean plane of the quinoxaline ring and the mean planes of the piperazine rings, similar to what is observed in other 2,3-disubstituted quinoxalines. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound Predicted values are based on analyses of structurally similar quinoxaline derivatives.

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P-1 or P2₁/c (common for such molecules) |

| Quinoxaline Ring | Expected to be nearly planar |

| Piperazine Ring Conformation | Chair conformation |

| Dihedral Angle (Quinoxaline-Piperazine) | 30-60° |

Computational and Theoretical Investigations of 2,3 Bis 4 Methylpiperazinyl Quinoxaline Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to quinoxaline (B1680401) derivatives to determine their optimized molecular geometries, bond lengths, bond angles, and electronic properties.

Research on quinoxaline analogues often employs DFT methods like B3LYP and wb97xd with various basis sets such as 6-311++G(d,p) and def2-TZVP to calculate the ground-state optimized geometries. tandfonline.comresearchgate.net For instance, studies on 2,3-disubstituted quinoxaline derivatives reveal how the substituent groups influence the planarity of the central quinoxaline ring system. In a related crystal structure study of 2,3-di-p-tolylbenzo[g]quinoxaline, the benzoquinoxaline ring system was found to be nearly planar. nih.gov However, the two phenyl rings attached at the 2 and 3 positions are significantly twisted relative to this plane, with dihedral angles of 53.91° and 36.86°, respectively. nih.gov This twisting is a common feature in such compounds and is critical for understanding their crystal packing and intermolecular interactions.

DFT calculations also provide insights into the electronic charge distribution. Natural Population Analysis (NPA) is used to determine the charge transfer within the molecule, identifying electron-donating and electron-accepting regions, which is crucial for understanding the molecule's reactivity. tandfonline.com

Table 1: Selected DFT-Calculated Geometrical Parameters for a Quinoxaline Analogue (2,3-di-p-tolylbenzo[g]quinoxaline)

| Parameter | Value |

|---|---|

| Dihedral Angle (Phenyl Ring 1 vs. Benzoquinoxaline Plane) | 53.91 (4)° |

| Dihedral Angle (Phenyl Ring 2 vs. Benzoquinoxaline Plane) | 36.86 (6)° |

| Dihedral Angle (Between Phenyl Rings) | 65.22 (6)° |

Data sourced from crystallographic analysis, which provides a benchmark for DFT-optimized geometries. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

For quinoxaline derivatives, FMO analysis is typically performed using the results from DFT calculations. tandfonline.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding charge transfer interactions within the molecule, which are responsible for its photophysical properties. tandfonline.com Theoretical studies on various quinoxaline analogues have calculated these energy gaps to correlate them with observed chemical behavior and to design molecules with specific electronic properties. researchgate.net

Table 2: Representative FMO Parameters for Quinoxaline Derivatives

| Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Quinoxaline-1,4-dioxides researchgate.net | Varies | Varies | ~2.0 - 4.0 | DFT/B3LYP |

| Pyrrolo[1,2-a]quinoxalines researchgate.net | Varies | Varies | ~3.0 - 3.2 | DFT |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate tandfonline.com | N/A | N/A | N/A | wb97xd/def2-TZVP |

Note: Specific energy values are highly dependent on the exact molecular structure and substituents.

Non-Linear Optical (NLO) Properties Prediction and Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for applications in photonics, optical data storage, and frequency conversion. researchgate.net Quinoxaline derivatives, particularly those with donor-acceptor-donor (D-A-D) structures, are investigated for their potential NLO properties.

Computational methods, often based on DFT, are used to predict the NLO response of these molecules by calculating parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). tandfonline.comresearchgate.net A high β₀ value is indicative of a significant second-order NLO response. Theoretical studies have shown that the introduction of electron-donating groups to the quinoxaline core (which acts as an acceptor) can enhance these NLO properties. researchgate.net For some quinoxaline derivatives, calculated static hyperpolarizability values have been significant, suggesting their potential as NLO materials. tandfonline.com Experimental investigations on related pyrrolo[1,2-a]quinoxalines have confirmed large off-resonant second hyperpolarizability (γ) values, supporting the theoretical predictions. researchgate.net

Table 3: Calculated NLO Properties for Quinoxaline Analogues

| Compound Class | Calculation Method | Key Finding |

|---|---|---|

| Quinoxaline-1,4-dioxide derivatives researchgate.net | DFT/B3LYP/6-311++G(d,p) | Calculation of polarizability and first-order hyperpolarizability. |

| Ethyl 4-(2-ethoxy-2-oxoethyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate tandfonline.com | wb97xd/def2-TZVP | Excellent static hyperpolarizability (βo) indicates NLO properties. |

Molecular Docking Simulations for Investigating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Analogues of 2,3-Bis(4-methylpiperazinyl)quinoxaline have been extensively studied using molecular docking against various protein targets implicated in diseases like cancer and diabetes. For example, quinoxaline-piperazine conjugates have been docked into the active sites of receptors like Epidermal Growth Factor Receptor (EGFR), c-Kit tyrosine kinase, and Aldose Reductase 2 (ALR2). nih.govtandfonline.comsemanticscholar.orgresearchgate.net These simulations reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site. nih.gov The results, often expressed as a binding energy or docking score, help to rationalize the observed biological activity and guide the design of more potent and selective inhibitors. nih.gov

Table 4: Examples of Molecular Docking Studies on Quinoxaline Analogues

| Quinoxaline Analogue | Protein Target (PDB ID) | Key Finding |

|---|---|---|

| 2-Piperazinyl quinoxaline derivatives semanticscholar.org | c-Kit tyrosine kinase | Compounds can fit into the catalytic cavity of the receptor with high scores. |

| Quinoxaline-piperazine-oxazole conjugates researchgate.net | EGFR | Active compounds showed higher binding energies than the reference drug Erlotinib. |

| Quinoxaline derivatives nih.gov | β-tubulin (4O2B) | Identification of binding modes for potent compounds against triple-negative breast cancer. |

| Quinoxaline derivatives tandfonline.com | Aldose Reductase 2 (ALR2) | Potent compounds showed stable and favorable interactions within the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors (physicochemical, topological, or electronic properties) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and provide design principles for lead optimization. researchgate.net

For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to understand their anticancer, antimalarial, and antitubercular activities. nih.govnih.govresearchgate.net These models are built using a "training set" of compounds with known activities and then validated using an external "test set". tandfonline.com Statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q² or q²), and predictive R² (pred_R²) are used to assess the model's robustness and predictive power. nih.govresearchgate.net Successful QSAR studies on quinoxaline analogues have identified the importance of specific steric and electrostatic fields, as well as certain topological descriptors, for biological activity. nih.gov

Table 5: Statistical Validation of QSAR Models for Quinoxaline Derivatives

| Activity | QSAR Model Type | R² (Training Set) | Q² (Cross-validation) | pred_R² (Test Set) |

|---|---|---|---|---|

| Anticancer (TNBC) nih.gov | 2D-QSAR | 0.78 | 0.71 | 0.68 |

| Antimalarial researchgate.net | 3D-QSAR (Atom-based) | 0.9446 | 0.6409 | N/A |

| ALR2 Inhibition tandfonline.com | 3D-QSAR (Atom-based) | 0.839 | 0.803 | 0.905 (Pearson-R) |

R²: Coefficient of determination; Q²: Cross-validated R²; pred_R²: Predictive R² for the external test set.

Investigations of Molecular Interactions and Biochemical Mechanisms of Quinoxaline Piperazine Hybrid Systems

In Vitro Studies of Specific Molecular Target Binding

Quinoxaline (B1680401) derivatives have been extensively studied for their ability to bind to specific molecular targets, primarily enzymes and receptors, which is fundamental to their therapeutic potential.

Enzyme Inhibition Mechanism Elucidation (e.g., Kinase Inhibition)

The quinoxaline scaffold is a recognized pharmacophore in the design of enzyme inhibitors, particularly for protein kinases, which play a crucial role in cellular signaling pathways. rsc.org Derivatives of quinoxaline have demonstrated potent inhibitory activity against several kinases implicated in cancer and other diseases.

For instance, certain quinoxaline compounds act as dual inhibitors of Janus kinase 2 and 3 (JAK2/3), enzymes involved in cytokine signaling pathways that are often dysregulated in myeloproliferative neoplasms and inflammatory diseases. nih.gov A study identified a quinoxalinone derivative with a pyrazolone (B3327878) substitution (ST4j) as a novel inhibitor of JAK2/3, showing inhibition of human erythroleukemia cell lines (TF1 and HEL) with IC₅₀ values comparable to established drugs like tofacitinib (B832) and ruxolitinib. nih.gov Similarly, nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. mdpi.com

Furthermore, quinoxaline derivatives have been investigated as inhibitors of HIV reverse transcriptase (RT), a critical enzyme for viral replication. conicet.gov.ar A screening of synthesized quinoxaline compounds led to the discovery of two potent and selective RT inhibitors. conicet.gov.ar The general mechanism often involves the quinoxaline core binding to the active or allosteric sites of the target enzyme, blocking its catalytic function. Molecular docking studies frequently show these compounds fitting into specific pockets, such as the SH2 domain of STAT3, thereby blocking signal transmission. nih.gov

Table 1: Selected Quinoxaline Derivatives as Enzyme Inhibitors

| Compound Class/Derivative | Target Enzyme | IC₅₀ Value | Cell Line/Assay |

|---|---|---|---|

| Quinoxalinone-pyrazolone (ST4j) | JAK2 | ~15.53 µM | TF1 cells |

| Quinoxalinone-pyrazolone (ST4j) | JAK3 | ~17.90 µM | HEL cells |

| bis( nih.govnih.govacs.orgtriazolo) [4,3-a:3′,4′-c]quinoxaline | VEGFR-2 | - | Not specified |

| 2-(4-Chlorophenyl)benzo[g] quinoxaline | Topoisomerase IIβ | 32.16 µM | ELISA Kit |

Note: The table presents data for various quinoxaline derivatives, not the specific subject compound.

Receptor Ligand Binding Analysis and Selectivity Profiling

Quinoxaline-piperazine systems have been explored as ligands for various receptors, with substitutions on both the quinoxaline and piperazine (B1678402) rings dictating the affinity and selectivity. A notable target is the 5-hydroxytryptamine type 3 (5-HT₃) receptor, a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting. nih.gov

Structure-activity relationship (SAR) studies on quinoxaline-based ligands have revealed that subtle molecular changes can switch selectivity between homomeric 5-HT₃A and heteromeric 5-HT₃AB receptors. For example, 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, a close analogue to the subject compound, displayed an 11-fold selectivity for the 5-HT₃A receptor. nih.gov In contrast, removing the 2-amino group to yield 2-(4-methylpiperazin-1-yl)quinoxaline resulted in an 8.3-fold selectivity for the heteromeric 5-HT₃AB receptor. nih.gov These findings highlight how specific substitutions on the quinoxaline core can fine-tune receptor interaction and selectivity. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been used to analyze the binding affinity of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives for the human histamine (B1213489) H₄ receptor, identifying key structural features that govern binding. nih.gov Additionally, nih.govnih.govacs.orgtriazolo[4,3-a]quinoxaline derivatives have been designed as antagonists for the A2B adenosine (B11128) receptor, which is correlated with anticancer activity. researchgate.net

Table 2: Receptor Binding Selectivity of Quinoxaline Analogues

| Compound | Receptor Target | Selectivity |

|---|---|---|

| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT₃A | 11-fold preference over 5-HT₃AB |

Note: The table presents data for analogues of the subject compound.

Nucleic Acid (DNA/RNA) Interaction Studies and Binding Modes

The planar aromatic structure of the quinoxaline ring system makes it a prime candidate for interaction with nucleic acids. Many quinoxaline-containing compounds, particularly quinoxaline antibiotics like echinomycin (B1671085) and triostin (B1172060) A, are known to bind to DNA, primarily through bifunctional intercalation. nih.govnih.gov This process involves the insertion of the two quinoxaline chromophores into the DNA double helix, typically at specific base-pair sequences, while the peptide backbone lies in the minor groove. nih.govnih.gov

Synthetic analogues have been developed to understand the structural requirements for this interaction. Studies on des-N-tetramethyl-triostin A ('TANDEM') confirmed that it also binds via bifunctional intercalation. nih.gov However, its sequence specificity differs markedly from natural quinoxaline antibiotics, showing a strong preference for (A+T)-rich DNA. nih.gov The conformation and structure of the cross-bridge in these molecules appear to be critical determinants of base-sequence specificity. nih.gov

More recent research has shown that quinoxaline derivatives can also interact with RNA. Some compounds have been found to disrupt the double-stranded RNA (dsRNA) binding to the NS1A protein of the influenza A virus, inhibiting viral functionality. rsc.org Other derivatives have been shown to bind to the Internal Ribosome Entry Site (IRES) RNA of the Hepatitis C virus, disrupting its structure and reducing viral translation and replication. researchgate.net The binding modes often involve π-π stacking, hydrophobic interactions, and π-cation interactions between the quinoxaline backbone and the nucleic acid bases or associated proteins. rsc.org

Cellular Pathway Modulation in Model Systems (e.g., Mitotic Arrest, Apoptosis Induction)

A primary focus of research into quinoxaline derivatives is their ability to modulate cellular pathways, particularly those leading to cell death in cancer models. Numerous studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest. nih.govnih.govmdpi.com

A series of novel quinoxaline derivatives were found to inhibit tubulin polymerization, a critical process for mitotic spindle formation. nih.gov This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, preventing cell division and ultimately triggering apoptosis. nih.gov Similarly, other quinoxaline derivatives have been shown to induce apoptosis by arresting the cell cycle at the G2/M phase and upregulating pro-apoptotic proteins. mdpi.com

The induction of apoptosis by quinoxaline compounds often involves the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.commdpi.com This shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the release of pro-apoptotic factors, activating caspase cascades that execute cell death. nih.govnih.gov For example, a mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines was found to induce mitochondrial apoptosis in lung adenocarcinoma cells. nih.gov

Mechanisms of Reactive Oxygen Species (ROS) Generation and Modulation

The generation of reactive oxygen species (ROS) is another key mechanism by which quinoxaline derivatives exert their biological effects, particularly their anticancer activity. nih.govnih.gov An excess of intracellular ROS creates oxidative stress, which can damage cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death. nih.gov

Several studies have demonstrated that treatment with quinoxaline derivatives leads to a significant increase in intracellular ROS levels. nih.govnih.gov For example, a quinoxaline-arylfuran derivative, QW12, was shown to induce apoptosis in HeLa cells by triggering ROS generation. nih.gov This ROS production can be a direct consequence of the compound's chemical properties or a downstream effect of its interaction with cellular components like mitochondria. nih.govacs.org Some quinoxaline 1,4-dioxide derivatives are known to generate ROS as a result of their metabolic reduction, a process linked to their toxicity and biological activity. nih.gov

In some cases, the generation of ROS is a photo-induced process. Certain quinoxaline derivatives can act as photosensitizers; upon UVA irradiation, they can activate molecular oxygen to produce superoxide (B77818) radical anions and singlet oxygen, leading to further radical generation and cellular damage. mdpi.com Conversely, other quinoxaline derivatives have been synthesized and evaluated for their antioxidant activity, demonstrating the capacity to scavenge radicals, highlighting the diverse redox properties of this class of compounds. rsc.org

Applications of 2,3 Bis 4 Methylpiperazinyl Quinoxaline and Its Derivatives in Materials Science and Chemical Biology

Development as Molecular Probes and Labeling Agents

The inherent fluorescence often associated with the quinoxaline (B1680401) scaffold makes its derivatives attractive candidates for molecular probes and labeling agents. However, specific studies detailing the synthesis and application of 2,3-Bis(4-methylpiperazinyl)quinoxaline for these purposes are not readily found in the current body of scientific literature. The potential for this compound to act as a fluorescent probe would depend on its photophysical properties, such as quantum yield and Stokes shift, which have not been extensively reported.

Integration into Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials

Utilization as Building Blocks in Polymer Chemistry and Macrocyclic Synthesis

The bifunctional nature of this compound, with its two reactive piperazine (B1678402) nitrogens, theoretically allows it to serve as a building block or cross-linker in polymer synthesis. Similarly, its geometry could be conducive to the formation of macrocyclic structures. Macrocycles are of significant interest for their ability to form host-guest complexes and for their unique conformational properties. While the synthesis of the parent compound from 2,3-dichloroquinoxaline (B139996) and 1-methylpiperazine (B117243) is known, its subsequent use as a monomer or precursor in polymerization or macrocyclization reactions is not well-documented in peer-reviewed journals.

Catalytic Applications and Metal Complex Formation

The nitrogen atoms within the quinoxaline and piperazine rings of this compound present potential coordination sites for metal ions. The formation of metal complexes could lead to applications in catalysis. However, a survey of the literature does not yield specific examples of catalytic systems based on this particular ligand. The synthesis and characterization of its metal complexes, which would be a prerequisite for exploring their catalytic activity, have not been a significant focus of published research.

Sensing and Imaging Platform Development

The development of chemical sensors and imaging agents often relies on molecules that exhibit a change in their optical or electrochemical properties upon binding to a specific analyte. The piperazine moieties in this compound could potentially interact with various species, leading to a detectable signal. Despite this potential, there are no specific reports on the development of sensing or imaging platforms based on this compound.

Gas Adsorption and Capture Applications (e.g., CO2 Capture)

The piperazine functional group is well-known for its ability to capture carbon dioxide. Aqueous solutions of piperazine and its derivatives are considered effective solvents for CO2 scrubbing from industrial gas streams. The presence of two piperazine units in this compound suggests its potential utility in CO2 capture applications. However, specific studies quantifying the CO2 adsorption capacity, kinetics, and regeneration of this particular compound are not available in the scientific literature. The research in this area has predominantly focused on simpler piperazine derivatives.

Analog Design, Structure Function Relationship Studies, and Future Research Directions

Systematic Structural Modification and Derivatization Strategies

The derivatization of the quinoxaline-piperazine core is a key strategy for developing new chemical entities with tailored properties. Research has demonstrated that modifications can be systematically applied to several positions on the molecule to generate a diverse library of analogs. The primary strategies involve substitution at the quinoxaline (B1680401) core, modification of the piperazine (B1678402) rings, and hybridization with other pharmacologically active moieties.

Key derivatization approaches include:

Substitution at the Quinoxaline Core: The benzene (B151609) ring of the quinoxaline system is a common target for modification. Introducing various substituents can significantly alter the electronic and steric properties of the molecule. For instance, creating 6-chloro-7-fluoroquinoxaline (B1435756) derivatives has been explored to develop novel anti-HIV agents. nih.gov

Modification of the Piperazine Moiety: The terminal nitrogen of the piperazine ring is a versatile point for derivatization. One common approach is the substitution of one of the chloro groups in a precursor like 2,3-dichloroquinoxaline (B139996) with various alkyl and aryl piperazine derivatives. researchgate.net This allows for the introduction of a wide range of functional groups.

Molecular Hybridization: A powerful strategy involves combining the quinoxaline-piperazine scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.gov Examples include conjugating the core structure with benzimidazoles, sulfonamides, or amides. nih.govnih.govacs.org This technique aims to merge the beneficial properties of each component into a single molecule.

Advanced Synthetic Reactions: The synthesis of diverse analogs is facilitated by a range of chemical reactions. Suzuki coupling reactions are employed to introduce aryl groups, while the Mamedov rearrangement has been used to synthesize complex derivatives like 2-(benzimidazol-2-yl)quinoxalines coupled with piperazine. researchgate.netnih.govacs.org

Table 1: Overview of Structural Modification Strategies for Quinoxaline-Piperazine Analogs

Modification Site Strategy Example Precursor/Reaction Purpose/Outcome Quinoxaline Ring (Positions 2,3) Substitution with varied groups Reaction of 2,3-dichloroquinoxaline with nucleophiles Introduce functional diversity, modulate activity. researchgate.net Quinoxaline Ring (Benzene portion) Introduction of substituents (e.g., halogens) Synthesis from substituted o-phenylenediamines Enhance selectivity and potency. nih.govacs.org Piperazine Ring (N-4 position) Alkylation or Arylation Reaction with various sulfonyl or acid chlorides Explore structure-activity relationships (SAR). nih.gov Entire Scaffold Molecular Hybridization Coupling with benzimidazoles, amides, or sulfonamides Combine pharmacophores for enhanced or novel biological effects. nih.govnih.govnih.gov

Influence of Substituent Effects on Molecular Interactions and Functional Outcomes

The functional outcomes of quinoxaline-piperazine derivatives are highly sensitive to the nature and position of their substituents. Structure-activity relationship (SAR) studies have established clear correlations between specific structural features and biological or chemical activity. mdpi.comnih.gov

The introduction of different functional groups influences molecular properties such as electronic distribution, lipophilicity, and steric profile, which in turn dictate the molecule's interactions with biological targets. For example, in the development of anticancer agents, replacing an electron-releasing group like a methoxy (B1213986) group (OCH₃) with an electron-withdrawing group like chlorine (Cl) was found to decrease activity. mdpi.com This suggests that the electronic properties of the quinoxaline ring are critical for the compound's mechanism of action.

Furthermore, the nature of the heterocyclic ring attached to the quinoxaline core plays a crucial role. In one study, replacing an N-methylpiperazine fragment with a piperidine (B6355638) or morpholine (B109124) fragment led to a significant reduction or complete loss of cytotoxic activity against cancer cell lines. acs.org Conversely, bulky substituents at the 2 and 3 positions of the quinoxaline ring were found to enhance antiviral activity. nih.gov These findings underscore the importance of the piperazine moiety for specific biological interactions and highlight how subtle changes can have profound effects on function.

Table 2: Influence of Substituents on the Functional Outcomes of Quinoxaline Analogs

Substituent/Modification Observed Functional Outcome Reference Replacement of N-methylpiperazine with piperidine or morpholine Significant decrease or loss of cytotoxic activity acs.org Introduction of bulky groups at positions 2 and 3 Enhanced antiviral activity nih.gov Replacement of electron-releasing group (OCH₃) with electron-withdrawing group (Cl) Decreased anticancer activity in some series mdpi.com Presence of a piperidino or morpholino group Reduced antibacterial activity in certain analogs nih.gov NH-CO linker at position 2 Increased anticancer activity compared to aliphatic linkers mdpi.com

Rational Design Principles for Novel Quinoxaline-Piperazine Hybrid Compounds

Advances in understanding SAR have enabled the shift from random screening to the rational design of novel quinoxaline-piperazine hybrids. nih.gov This approach leverages computational tools and established pharmacophoric knowledge to design molecules with a higher probability of success for a specific application. nih.govrepec.org

A central principle in this field is molecular hybridization . This involves the deliberate combination of the quinoxaline-piperazine scaffold with other chemical moieties known to possess desired properties. For example, researchers have designed potent antitumor agents by creating hybrids of 2-(benzimidazol-2-yl)quinoxalines with N-substituted piperazines, aiming to combine the DNA-binding properties of the benzimidazole-quinoxaline system with the favorable pharmacological profile of the piperazine group. nih.govacs.org

Another key principle is pharmacophore-guided design . This involves identifying the essential structural features (pharmacophore) required for a specific biological activity and incorporating them into a quinoxaline-piperazine template. This was demonstrated in the design of new histone deacetylase (HDAC) inhibitors, where the quinoxaline nucleus was used as a scaffold to arrange the necessary zinc-binding groups and other features to fit into the enzyme's active site. nih.gov Computational methods like DFT are also used to predict the electronic and optical properties of designed molecules, guiding the synthesis of materials for applications like organic solar cells. researchgate.net

Emerging Research Frontiers for the Chemical Compound

The versatility of the 2,3-Bis(4-methylpiperazinyl)quinoxaline scaffold and its derivatives continues to open new avenues of research beyond their traditional applications. Several emerging frontiers are currently being explored:

Broad-Spectrum Antiviral Agents: With the rise of global viral threats, there is a significant focus on developing quinoxaline derivatives as potent antiviral drugs. nih.gov Research is particularly active in targeting respiratory pathogens, with studies exploring their efficacy against coronaviruses by targeting viral proteases or nucleocapsid proteins. nih.gov

Targeted Anticancer Therapies: The development of quinoxaline-based anticancer agents is moving towards more selective and less toxic compounds. researchgate.net Emerging research focuses on designing molecules that can induce apoptosis (programmed cell death) in cancer cells or inhibit specific enzymes crucial for tumor growth, such as HDACs. nih.govnih.gov

Combating Antimicrobial Resistance: Quinoxaline derivatives are being investigated as a potential solution to the growing problem of antibiotic resistance. Studies have shown that some analogs exhibit significant activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Materials Science and Optoelectronics: A novel and exciting frontier for quinoxaline compounds lies in materials science. Their extended π-conjugated systems make them suitable for use in electronic devices. Researchers are exploring their potential as ligands in iridium(III) complexes for organic light-emitting devices (OLEDs) and as donor molecules in the development of high-performance organic solar cells. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dichloroquinoxaline |

| 6-chloro-7-fluoroquinoxaline |

| 2-(benzimidazol-2-yl)quinoxaline |

Q & A

Q. Basic

- ¹H/¹³C NMR : Compare chemical shifts of aromatic protons (δ 7.3–8.0 ppm) and methylpiperazine substituents (δ 2.3–2.6 ppm for N–CH₃). Splitting patterns (e.g., doublets for para-substituted phenyl groups) confirm substitution symmetry .

- IR spectroscopy : Stretching vibrations for C=N (1599–1555 cm⁻¹) and C–N (1344–1225 cm⁻¹) bonds validate the quinoxaline core. Peaks near 3061 cm⁻¹ indicate aromatic C–H stretching .

What are the key considerations when designing experiments to study the DNA intercalation properties of quinoxaline derivatives?

Q. Advanced

- Thermal denaturation assays : Measure ΔTₘ (melting temperature shift) to assess intercalation strength. Higher ΔTₘ correlates with enhanced DNA binding, influenced by substituent hydrophobicity and planarity .

- Circular dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.

- Molecular docking : Model interactions between substituents (e.g., 4-methylpiperazine) and the DNA minor groove. Side-chain orientation and steric effects determine binding affinity .

How do electron-withdrawing or donating substituents on the quinoxaline core affect its optoelectronic properties?

Q. Advanced

- LUMO modulation : Electron-withdrawing groups (e.g., –CF₃) lower the LUMO energy, facilitating electron injection into TiO₂ in dye-sensitized solar cells (DSSCs). Conversely, electron-donating groups (e.g., –NMe₂) raise the LUMO, reducing charge transfer efficiency .

- Aggregation suppression : Bulky substituents (e.g., diarylamines) prevent π-π stacking, enhancing light-harvesting efficiency. Twisted molecular geometries improve sensitizer layer compactness on TiO₂ surfaces .

What methodologies are employed to resolve contradictions in reported bioactivity data of quinoxaline derivatives?

Q. Advanced

- Purity profiling : Use HPLC-MS to detect genotoxic impurities (GTIs) at ≤1 ppm levels, which may skew bioactivity results .

- Assay standardization : Control variables like cell line selection (e.g., MDR-overexpressing vs. wild-type) and incubation time to reconcile discrepancies in IC₅₀ values .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., halogens vs. alkylamines) to isolate pharmacophore contributions. For example, bromomethyl groups enhance antimicrobial activity but may increase cytotoxicity .

Explain the role of metal coordination in modulating the redox behavior of quinoxaline-based ligands.

Q. Advanced

- Coordination-induced redox shifts : In Pt(II) complexes, electron addition occurs at the quinoxaline moiety, altering ligand-centered redox potentials. For Au(I), metal-centered redox activity dominates due to relativistic effects .

- Geometric distortion : Ag(I) complexes exhibit trigonal planar or distorted square-planar geometries, influencing charge-transfer transitions. Spectroelectrochemical UV-vis-NIR and EPR studies validate redox pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.